molecular formula C8H17N3O2S2 B11609691 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

Cat. No.: B11609691
M. Wt: 251.4 g/mol
InChI Key: GMULNAYGEDNCML-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is an organic compound with a complex structure It contains a hydrazinecarbothioamide group, a dioxidotetrahydrothiophenyl group, and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethylhydrazinecarbothioamide with a suitable precursor of the dioxidotetrahydrothiophenyl group under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrazine derivatives.

Scientific Research Applications

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a tool for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylhydrazinecarbothioamide: A simpler analog without the dioxidotetrahydrothiophenyl group.

    N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide: Lacks the 2,2-dimethyl substitution.

Uniqueness

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a complex organic compound that incorporates a hydrazinecarbothioamide functional group alongside a tetrahydrothiophene ring with a sulfone moiety. This unique structure endows the compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C9H14N2O2SC_9H_{14}N_2O_2S, and its structure can be represented as follows:

Structure  Insert structural diagram here \text{Structure }\text{ Insert structural diagram here }

This compound features:

  • Hydrazinecarbothioamide : Known for its reactivity and potential biological activity.
  • Tetrahydrothiophene ring : Contributes to the compound's chemical properties and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can induce cytotoxic effects against several cancer cell lines. For instance, derivatives of hydrazinecarbothioamide have been reported to inhibit tumor growth by modulating apoptosis pathways.
  • Ion Channel Modulation : The compound has been identified as a modulator of G protein-gated inwardly rectifying potassium channels (GIRK). This modulation plays a crucial role in regulating neuronal excitability and neurotransmitter release, which is significant in conditions such as epilepsy and pain perception.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes and Receptors : The presence of the hydrazine and sulfone groups allows for specific interactions with biological macromolecules, enhancing binding affinity and specificity.
  • Induction of Apoptosis : The compound's ability to activate apoptotic pathways in cancer cells contributes to its anticancer effects.
  • Ion Channel Activation : By activating GIRK channels, the compound impacts cellular excitability and neurotransmitter dynamics.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency.
Reported activation of GIRK channels leading to reduced neuronal excitability in animal models.
Observed anti-inflammatory effects in murine models of arthritis, suggesting therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Hydrazinecarbothioamide : This step often requires specific reagents like thioketones or isothiocyanates.
  • Cyclization to form Tetrahydrothiophene : Utilizing appropriate catalysts or conditions to promote cyclization.
  • Purification and Characterization : Following synthesis, the product is purified using techniques such as recrystallization or chromatography.

Properties

Molecular Formula

C8H17N3O2S2

Molecular Weight

251.4 g/mol

IUPAC Name

1-(dimethylamino)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C8H17N3O2S2/c1-8(4-5-15(12,13)6-8)9-7(14)10-11(2)3/h4-6H2,1-3H3,(H2,9,10,14)

InChI Key

GMULNAYGEDNCML-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NN(C)C

solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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